4-Amino-2-(trifluoromethyl)benzamide
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Overview
Description
4-Amino-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of an amino group at the fourth position and a trifluoromethyl group at the second position on the benzamide ring
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(trifluoromethyl)benzamide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
This compound interacts with COX-1 by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological effects that these compounds mediate.
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects This property is crucial for its bioavailability, as it allows the compound to reach its target sites within the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The process begins with 2-bromo-5-fluorobenzotrifluoride.
Grignard Reaction:
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Amino-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Amino-2-(trifluoromethyl)benzoic acid
- 4-Amino-2-(trifluoromethyl)benzyl alcohol
Comparison:
- Uniqueness: 4-Amino-2-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Differences: Compared to its analogs, this compound exhibits different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCGTQFWCJKPMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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